molecular formula C3H6ClF2N B6301635 (1R)-2,2-Difluorocyclopropanaminehydrochloride CAS No. 2089150-96-7

(1R)-2,2-Difluorocyclopropanaminehydrochloride

Cat. No.: B6301635
CAS No.: 2089150-96-7
M. Wt: 129.53 g/mol
InChI Key: WSSNWLHFBOKGGL-HSHFZTNMSA-N
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Description

This would typically include the chemical formula, molecular weight, and structural formula. It might also include information on the appearance of the compound (e.g., color, state of matter under normal conditions) and any notable physical or chemical properties .


Synthesis Analysis

This would involve a detailed description of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or other substances needed .


Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the precise three-dimensional arrangement of atoms in the molecule .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed .


Physical and Chemical Properties Analysis

This would involve measuring properties such as melting point, boiling point, solubility in various solvents, and reactivity with common reagents .

Scientific Research Applications

Amine-Functionalized Sorbents for Environmental Applications

Amine-functionalized sorbents have shown great promise for environmental applications, particularly in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The study by Ateia et al. (2019) provides a critical review of the development and application of amine-containing sorbents for PFAS removal, highlighting the effectiveness of these materials in treating municipal water and wastewater at relatively low PFAS concentrations. The removal efficiency of PFAS by aminated sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the morphology of the sorbents. This research underscores the importance of functional groups, such as amines, in designing materials for environmental remediation Ateia et al., 2019.

Advanced Oxidation Processes for Nitrogen-Containing Hazardous Compounds

The degradation of nitrogen-containing compounds, including aliphatic and aromatic amines, dyes, and pesticides, through advanced oxidation processes (AOPs) has been reviewed by Bhat and Gogate (2021). This review discusses the efficacy of various AOPs in mineralizing these recalcitrant compounds and improving treatment schemes. The focus on amine- and azo-based compounds in this context suggests the relevance of understanding the behavior and reactivity of functional groups like those in (1R)-2,2-Difluorocyclopropan-1-amine hydrochloride for environmental and industrial applications Bhat & Gogate, 2021.

Applications in CO2 Capture and Separation

Amine-functionalized metal–organic frameworks (MOFs) have been explored for their potential in CO2 capture and separation. The review by Lin et al. (2016) discusses the synthesis, structures, and properties of amine-functionalized MOFs, highlighting the benefits of amino functionality towards CO2 adsorption. This research area is particularly relevant for applications in greenhouse gas mitigation and environmental sustainability. The strong interaction between CO2 and basic amino functionalities demonstrates the utility of specific functional groups in addressing contemporary environmental challenges Lin et al., 2016.

Mechanism of Action

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Safety and Hazards

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Future Directions

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Properties

IUPAC Name

(1R)-2,2-difluorocyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F2N.ClH/c4-3(5)1-2(3)6;/h2H,1,6H2;1H/t2-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSNWLHFBOKGGL-HSHFZTNMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C1(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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